molecular formula C28H22BrNOS B14690184 5-[(4-Bromophenyl)methyl]-2,3,5-triphenyl-1,3-thiazolidin-4-one CAS No. 35327-78-7

5-[(4-Bromophenyl)methyl]-2,3,5-triphenyl-1,3-thiazolidin-4-one

Cat. No.: B14690184
CAS No.: 35327-78-7
M. Wt: 500.5 g/mol
InChI Key: MJRBLPYEEKYCBM-UHFFFAOYSA-N
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Description

5-[(4-Bromophenyl)methyl]-2,3,5-triphenyl-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone class. This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features a bromophenyl group and three phenyl groups, making it a highly substituted thiazolidinone derivative. Thiazolidinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Bromophenyl)methyl]-2,3,5-triphenyl-1,3-thiazolidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromobenzyl chloride with 2,3,5-triphenyl-1,3-thiazolidin-4-one in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Bromophenyl)methyl]-2,3,5-triphenyl-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The thiazolidine ring can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

    Cyclization Reactions: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiazolidine ring.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the compound.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield azide, thiocyanate, or amine derivatives, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It has shown potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell membranes.

    Medicine: Research has indicated potential anti-inflammatory and anticancer properties, making it a candidate for drug development.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-[(4-Bromophenyl)methyl]-2,3,5-triphenyl-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors involved in inflammatory and cancer pathways, inhibiting their activity.

    Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway, which is involved in inflammation and cancer progression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(4-Bromophenyl)methyl]-2,3,5-triphenyl-1,3-thiazolidin-4-one is unique due to its highly substituted thiazolidine ring and the presence of multiple phenyl groups

Properties

CAS No.

35327-78-7

Molecular Formula

C28H22BrNOS

Molecular Weight

500.5 g/mol

IUPAC Name

5-[(4-bromophenyl)methyl]-2,3,5-triphenyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C28H22BrNOS/c29-24-18-16-21(17-19-24)20-28(23-12-6-2-7-13-23)27(31)30(25-14-8-3-9-15-25)26(32-28)22-10-4-1-5-11-22/h1-19,26H,20H2

InChI Key

MJRBLPYEEKYCBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2N(C(=O)C(S2)(CC3=CC=C(C=C3)Br)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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